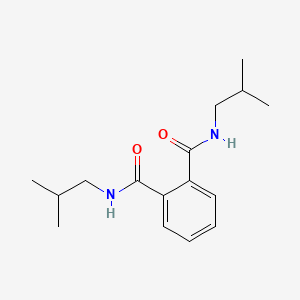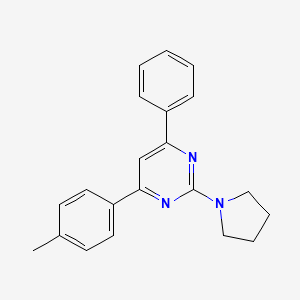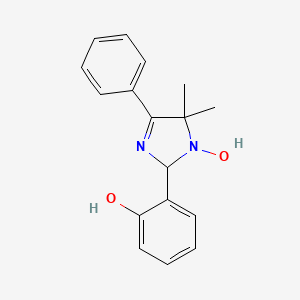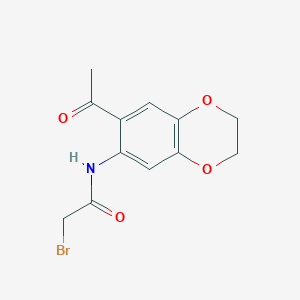![molecular formula C18H16Br2N2O3 B3828933 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone](/img/structure/B3828933.png)
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone
Übersicht
Beschreibung
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone, also known as BBPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBPAP is a synthetic compound that belongs to the azo compounds family and has a molecular formula of C19H16Br2N2O3.
Wirkmechanismus
The mechanism of action of 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone is not well understood. However, studies have suggested that it may act by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has also been found to bind to metal ions and nitric oxide, which can lead to changes in fluorescence intensity.
Biochemical and Physiological Effects:
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has been found to have low toxicity and does not cause significant adverse effects in vitro. However, its in vivo toxicity and long-term effects are not well studied. 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has been found to induce cell death in cancer cells upon exposure to light, suggesting its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and has multiple potential applications in various fields of scientific research. However, its mechanism of action is not well understood, and its long-term effects are not well studied, which limits its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone. First, further studies are needed to understand its mechanism of action and potential use in cancer treatment. Second, studies are needed to investigate its potential use as a fluorescent probe for the detection of metal ions and as a sensor for the detection of nitric oxide. Third, studies are needed to investigate its potential use as a molecular switch in molecular electronics. Finally, further studies are needed to investigate its in vivo toxicity and long-term effects.
Wissenschaftliche Forschungsanwendungen
1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has been found to have significant applications in various fields of scientific research. It has been extensively studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a sensor for the detection of nitric oxide. Additionally, 1-{4-bromo-2-[(5-bromo-2-propionylphenyl)-NNO-azoxy]phenyl}-1-propanone has been studied for its potential use as a molecular switch in molecular electronics.
Eigenschaften
IUPAC Name |
(5-bromo-2-propanoylphenyl)-(5-bromo-2-propanoylphenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O3/c1-3-17(23)13-7-5-11(19)9-15(13)21-22(25)16-10-12(20)6-8-14(16)18(24)4-2/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOALUVXUJWQPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)N=[N+](C2=C(C=CC(=C2)Br)C(=O)CC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-bromo-2-[(Z)-(5-bromo-2-propanoylphenyl)-NNO-azoxy]phenyl}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)amino]benzoic acid](/img/structure/B3828852.png)
![N'~1~,N'~4~-bis[(4-methylphenyl)sulfonyl]terephthalohydrazide](/img/structure/B3828853.png)

![6-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3828867.png)

![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)


![methyl 4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3828904.png)
![sodium 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3828912.png)
![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)

![N-[2-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3828938.png)
